N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-19(2)23(20,21)14-7-5-12(6-8-14)15-11-22-16(18-15)13-4-3-9-17-10-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVGBGSOPBGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Next, the thiazole ring is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the use of a boronic acid derivative of the pyridine and a halogenated thiazole compound, along with a palladium catalyst and a suitable base.
Finally, the resulting intermediate is reacted with N,N-dimethylbenzenesulfonamide under basic conditions to form the target compound. The overall reaction conditions typically involve the use of organic solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby affecting the overall metabolic activity of the cell. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Sulfonamide Nitrogen
The dimethylamine group on the sulfonamide nitrogen distinguishes the target compound from analogs with bulkier or more polar substituents:
- This analog includes a 2-(2-furylmethylidene)hydrazinyl-thiazole substituent, which introduces additional hydrogen-bonding capacity via the hydrazine and furan moieties .
- N-Methylsulfonyl analog (): A methylsulfonyl group replaces the dimethylamine, significantly increasing polarity and hydrogen-bond acceptor strength, which may improve target affinity but limit blood-brain barrier penetration .
Table 1: Substituent Effects on Sulfonamide Nitrogen
Modifications on the Thiazole Ring
The 2-(3-pyridinyl)-thiazole moiety is critical for target engagement. Comparisons with analogs highlight:
- Hydrazinyl-Furan Substituents (): The hydrazine-linked furan group may enhance redox activity or metal chelation, which could be leveraged in antimicrobial or anticancer applications .
Table 2: Thiazole Ring Modifications
Bioactivity and Functional Group Correlations
- Antimicrobial Activity (): A structurally related compound (32) with a 2,4-difluorophenyl-imidazolidinedione substituent demonstrated 64% yield in synthesis and antimicrobial efficacy. The fluorine atoms likely enhance metabolic stability, while the imidazolidinedione ring contributes to target binding .
- Antihyperglycemic Activity (): Isoindoline-dione derivatives with sulfonyl urea groups showed up to 52% reduction in serum glucose levels, outperforming gliclazide (51%). The urea moiety facilitates hydrogen bonding with sulfonylurea receptors, a feature absent in the target compound .
Biological Activity
N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a thiazole ring and a pyridine ring. This complex structure contributes to its diverse biological activities:
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 286.34 g/mol
Target Proteins
This compound primarily targets:
- Tyrosine-protein kinase ABL1
- Tyrosine-protein kinase transforming protein Abl
Mode of Action
The compound inhibits the activity of these kinases, which are crucial for cell growth and differentiation. This inhibition disrupts signaling pathways associated with cellular proliferation and survival, leading to potential anticancer effects.
Enzyme Interaction
The compound has been shown to interact with various enzymes, particularly kinases and phosphatases. By binding to their active sites, it can inhibit substrate binding and catalytic activity. Such interactions can significantly alter cellular metabolism and signaling pathways.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Modulation of cell signaling pathways
- Alteration of gene expression profiles
- Changes in cellular behavior and metabolism
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for therapeutic purposes .
Antibacterial Activity
The compound also displays promising antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have reported effective MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
- Combination Therapy : When used in conjunction with cell-penetrating peptides, the antibacterial efficacy was enhanced, suggesting a synergistic effect that could be beneficial in treating resistant bacterial strains .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Similarity | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N,N-dimethyl-4-[2-(4-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide | Similar structure with different pyridine position | Moderate anticancer activity | 15 |
| N,N-dimethyl-4-[2-(2-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide | Isomeric structure | Lower activity than target compound | 25 |
Q & A
Q. What are the recommended synthetic routes for synthesizing N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide, and what analytical methods ensure purity and structural integrity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of 3-pyridinyl thioamide with α-haloketones under reflux in ethanol to form the thiazole core .
Sulfonamide Coupling : Reacting the thiazole intermediate with N,N-dimethylbenzenesulfonamide via nucleophilic aromatic substitution, using N,N-dimethylformamide (DMF) as a solvent and K₂CO₃ as a base at 80–100°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. Analytical Validation :
- Purity : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Structural Confirmation :
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detects functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula; fragmentation patterns validate structural motifs (e.g., thiazole ring cleavage) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s binding affinity?
Methodological Answer:
- Cross-Validation Strategies :
- X-ray Crystallography : Resolve 3D structure using SHELX programs to determine binding mode (e.g., sulfonamide interaction with target protein residues) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability of predicted binding poses .
- Case Example : If simulations suggest strong hydrogen bonding with a serine residue, but SPR shows weak affinity, re-examine protonation states or solvation effects in the binding pocket .
Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining target selectivity?
Methodological Answer:
- Structural Modifications :
- Preclinical Testing :
Q. How to analyze structure-activity relationships (SAR) when structural modifications lead to unexpected activity loss?
Methodological Answer:
- Systematic SAR Workflow :
- Analog Synthesis : Prepare derivatives with incremental changes (e.g., methyl → ethyl on dimethylamine) .
- Biological Testing : Screen in target-specific assays (e.g., ion channel inhibition for NaV1.7) with IC₅₀ determination .
- Data Correlation : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, molar refractivity) with activity .
Q. Example Table :
| Derivative | Substituent (R) | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent | N,N-dimethyl | 50 | 2.1 |
| Analog 1 | N-methyl-N-ethyl | 120 | 2.5 |
| Analog 2 | N,N-diethyl | >1000 | 3.0 |
Interpretation: Increased hydrophobicity (↑logP) reduces activity, suggesting polar interactions are critical .
Q. How to design experiments to confirm the compound’s mechanism of action in a biological system?
Methodological Answer:
- Functional Assays :
- Omics Integration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
